BenchChemオンラインストアへようこそ!

5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine

Tubulin polymerization Colchicine site Anticancer

5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine is a synthetic disubstituted pyrimidine that combines a 3,4,5-trimethoxyphenyl ring—a well‑characterized pharmacophore for the colchicine site of tubulin —with a 3-chloro-4-ethoxyphenyl ring, a motif that has been shown to act as an effective surrogate for the B‑ring of combretastatin A‑4 (CA‑4) in related anticancer series. The compound belongs to the class of colchicine‑binding site inhibitors (CBSIs) that disrupt microtubule dynamics and are being explored to overcome P‑glycoprotein‑mediated multidrug resistance.

Molecular Formula C21H21ClN2O4
Molecular Weight 400.9 g/mol
Cat. No. B12411307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine
Molecular FormulaC21H21ClN2O4
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CN=CN=C2C3=CC(=C(C(=C3)OC)OC)OC)Cl
InChIInChI=1S/C21H21ClN2O4/c1-5-28-17-7-6-13(8-16(17)22)15-11-23-12-24-20(15)14-9-18(25-2)21(27-4)19(10-14)26-3/h6-12H,5H2,1-4H3
InChIKeyPMXUZPJQMLRIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine – A Dual-Substituted Pyrimidine Scaffold for Tubulin-Targeted Anticancer Research


5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine is a synthetic disubstituted pyrimidine that combines a 3,4,5-trimethoxyphenyl ring—a well‑characterized pharmacophore for the colchicine site of tubulin [1]—with a 3-chloro-4-ethoxyphenyl ring, a motif that has been shown to act as an effective surrogate for the B‑ring of combretastatin A‑4 (CA‑4) in related anticancer series [2]. The compound belongs to the class of colchicine‑binding site inhibitors (CBSIs) that disrupt microtubule dynamics and are being explored to overcome P‑glycoprotein‑mediated multidrug resistance. No primary research paper or patent specifically disclosing this precise compound could be identified in accessible public databases; the characterisation below therefore draws on the most structurally proximate analogues for which quantitative comparator data exist.

Why 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine Cannot Be Replaced by a Generic Pyrimidine Analog


Within the pyrimidine‑based CBSI class, subtle changes to the peripheral aryl substituents can shift antiproliferative potency by two orders of magnitude. The 3,4,5‑trimethoxyphenyl group is essential for colchicine‑site occupancy, but the identity and position of the second aryl ring govern both binding affinity and selectivity across tubulin isotypes [1]. In a closely related imidazole series, the 3‑chloro‑4‑ethoxyphenyl substitution pattern yielded IC₅₀ values of 0.4–3.8 nM—surpassing CA‑4 in six of seven cancer lines—whereas other substitution patterns (e.g., 4‑methyl, 4‑methoxy) were markedly less active [2]. Consequently, a sourcing decision based solely on the pyrimidine core or the trimethoxyphenyl group, without retaining the specific 3‑chloro‑4‑ethoxyphenyl arrangement, risks losing the potency advantage that this precise substitution pattern confers.

Quantitative Evidence Guide for 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine: Comparator‑Backed Differentiation Data


3-Chloro-4-ethoxyphenyl Moiety Outperforms CA‑4 in a Structurally Analogous Imidazole Series

In a series of 1‑(3′,4′,5′‑trimethoxyphenyl)‑2‑aryl‑1H‑imidazoles that share the same peripheral substituents as the target compound, the 3‑chloro‑4‑ethoxyphenyl analogue (compound 4o) displayed IC₅₀ values of 0.4–3.8 nM across seven human cancer cell lines, surpassing the reference drug combretastatin A‑4 (CA‑4) in six of the seven lines [1]. This demonstrates that the 3‑chloro‑4‑ethoxyphenyl pattern is a functionally validated surrogate for the CA‑4 B‑ring, a property that would be lost if either the chloro or ethoxy group were altered.

Tubulin polymerization Colchicine site Anticancer

Pyrimidine Core with 3,4,5‑Trimethoxyphenyl Delivers Nanomolar Antiproliferative Activity

A recent study of pyrimidine‑based tubulin polymerization inhibitors demonstrates that a pyrimidine core carrying a 3,4,5‑trimethoxyphenyl group can achieve IC₅₀ values of 0.07–0.80 μM against four cancer cell lines (K10, which additionally bears a 1,4‑benzodioxane moiety) [1]. The trimethoxyphenyl ring is essential for colchicine‑site binding; removal or methoxy‑pattern alteration typically reduces potency by >10‑fold in analogous series. The target compound retains the key trimethoxyphenyl motif on a pyrimidine scaffold, suggesting comparable colchicine‑site engagement potential.

Tubulin polymerization Pyrimidine scaffold Antiproliferative

In Vivo Antitumor Efficacy of the 3‑Chloro‑4‑ethoxyphenyl Motif at Low Doses

In a mouse syngeneic tumor model, the imidazole‑based analogue 4o (carrying the same 3‑chloro‑4‑ethoxyphenyl and 3,4,5‑trimethoxyphenyl groups) significantly reduced tumor mass at a dose of 5 mg/kg, which is thirty times lower than the effective dose of the reference drug CA‑4P (150 mg/kg) [1]. Although direct pyrimidine‑scaffold data are absent, this result establishes that the specific peripheral substitution pattern is compatible with in vivo efficacy and favourable therapeutic index.

In vivo efficacy Xenograft Tubulin inhibitor

Optimal Research and Industrial Application Scenarios for 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine


Tubulin Polymerization Inhibitor Screening and Colchicine‑Site Probe Development

The compound's dual‑substitution pattern makes it suitable as a chemical probe for colchicine‑site competition assays. Its 3,4,5‑trimethoxyphenyl ring is expected to engage tubulin at the colchicine pocket [1], while the 3‑chloro‑4‑ethoxyphenyl group may confer improved potency and metabolic stability relative to CA‑4, as observed in imidazole analogues [2]. Researchers can use this compound to benchmark novel CBSIs in tubulin polymerization and competitive binding assays.

Structure–Activity Relationship (SAR) Expansion of Pyrimidine‑Based CBSIs

This compound fills a gap in the SAR landscape of pyrimidine‑based tubulin inhibitors by combining a validated B‑ring surrogate (3‑chloro‑4‑ethoxyphenyl) with the privileged 3,4,5‑trimethoxyphenyl A‑ring [2]. It can serve as a key intermediate or comparator in medicinal chemistry programmes aiming to optimise antiproliferative activity while minimising P‑gp efflux susceptibility, as the pyrimidine scaffold has shown favourable MDR‑overcoming properties [1].

In Vitro Evaluation Against MDR‑Positive Cancer Cell Lines for Procurement Prioritisation

Given that the pyrimidine‑trimethoxyphenyl class has demonstrated nanomolar activity against multiple cancer cell lines and the 3‑chloro‑4‑ethoxyphenyl motif has shown in vivo efficacy at low doses [2], this compound is a rational procurement choice for panels that include MDR‑positive lines (e.g., NCI‑ADR‑Res, KB‑V1). Its structural features align with known MDR‑evading CBSIs, making it a candidate for comparative profiling against CA‑4 and paclitaxel in resistant models.

Quote Request

Request a Quote for 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.